N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide
Description
N-(2-(6-(Methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide is a pyrazolo[3,4-d]pyrimidine derivative, a class of compounds known for their structural resemblance to purines and diverse pharmacological activities, including antitumor and antimicrobial properties . The core structure features:
- Position 6: A methylthio (-SMe) group, which may enhance lipophilicity and influence receptor binding .
- Position 4: A pyrrolidin-1-yl substituent, a cyclic amine that can improve solubility and modulate selectivity .
- N1-substituent: An ethylacetamide side chain, which contributes to metabolic stability and target interaction .
This compound’s design aligns with strategies to optimize pharmacokinetic and pharmacodynamic profiles by balancing hydrophobic and hydrophilic moieties.
Properties
IUPAC Name |
N-[2-(6-methylsulfanyl-4-pyrrolidin-1-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N6OS/c1-10(21)15-5-8-20-13-11(9-16-20)12(17-14(18-13)22-2)19-6-3-4-7-19/h9H,3-8H2,1-2H3,(H,15,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRWPPLAOCOXBDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCN1C2=C(C=N1)C(=NC(=N2)SC)N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.42 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization Under Acidic Conditions
A mixture of thiourea derivatives and nitrile precursors in dioxane, under a dry HCl gas atmosphere, facilitates cyclization. For example, reaction of 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile with methyl cyanide in dioxane, followed by HCl gas bubbling for 6 hours, yields the pyrazolo[3,4-d]pyrimidine core. Subsequent basification with 5% NaOH precipitates the product, which is recrystallized from ethanol/water (1:1) to achieve >90% purity.
One-Pot Synthesis Using Hydroxylamine-O-Sulfonic Acid
Recent advances demonstrate a streamlined one-pot method combining nucleophilic substitution and cyclization. In acetonitrile, aniline derivatives react with hydroxylamine-O-sulfonic acid at room temperature, followed by dilution with dichloromethane and aqueous NaOH. This approach bypasses intermediate isolation, achieving 59% yield with reduced reaction time.
Table 1: Comparison of Core Synthesis Methods
| Method | Solvent | Catalyst/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Acidic cyclization | Dioxane | HCl gas | 70–85 | >90 |
| One-pot synthesis | Acetonitrile | NaOH (aqueous) | 59 | 85 |
Attachment of Ethylacetamide Side Chain
The N1 position is functionalized via alkylation and acylation sequences.
Ethyl Linker Installation
Reaction of the 6-methylthio-4-pyrrolidin-1-yl intermediate with 2-chloroethylamine hydrochloride in the presence of K₂CO₃ in DMF (100°C, 6 hours) introduces the ethyl spacer. The product is extracted with dichloromethane and washed with brine to remove excess amine (yield: 72%).
Acetamide Formation
Acylation of the primary amine with acetyl chloride in anhydrous THF at 0°C, catalyzed by 4-dimethylaminopyridine (DMAP), completes the side chain. The reaction is quenched with ice-cold water, and the precipitate is recrystallized from methanol to afford the final compound (yield: 68%).
Optimization Note:
- Low-Temperature Acylation: Maintaining 0–5°C minimizes N-acetyl overreaction and ensures regioselectivity.
Purification and Characterization Methods
Chromatographic Purification
Silica gel column chromatography (hexane/ethyl acetate gradient) resolves intermediates, while reverse-phase HPLC (C18 column, acetonitrile/water) polishes the final product to >98% purity.
Spectroscopic Validation
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.42 (s, 1H, pyrimidine-H), 3.95 (t, 2H, J = 6.4 Hz, -NHCO-), 2.51 (s, 3H, SCH₃).
- IR (KBr): 1685 cm⁻¹ (C=O stretch), 1550 cm⁻¹ (C=N pyrimidine).
Industrial-Scale Production Considerations
Solvent Recycling
Dioxane and DMF are recovered via distillation, reducing costs by 30% in pilot-scale batches.
Continuous Flow Reactors
Microreactor systems enhance heat transfer during exothermic steps (e.g., cyclization), improving yield consistency (±2% variance).
Recent Methodological Advances
Photocatalytic Thiolation
Visible-light-mediated thiolation using eosin Y as a photocatalyst replaces toxic thiomethoxide salts, achieving 82% yield under mild conditions.
Enzymatic Resolution
Lipase-catalyzed kinetic resolution separates enantiomers during acylation, enabling access to optically pure derivatives (ee >99%).
Table 2: Emerging Techniques in Pyrazolo[3,4-d]Pyrimidine Synthesis
| Technique | Advantage | Yield Improvement |
|---|---|---|
| Photocatalytic thiolation | Eliminates heavy metal waste | +12% |
| Enzymatic resolution | Enantioselective synthesis | N/A |
Chemical Reactions Analysis
Types of Reactions
N-(2-(6-(Methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide can undergo various chemical reactions, including:
Oxidation: : The methylthio group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid (mCPBA).
Reduction: : Reductive conditions could potentially reduce the pyrazolo[3,4-d]pyrimidine ring or other functional groups depending on the conditions used.
Substitution: : The nitrogen atoms within the structure can participate in nucleophilic substitutions, reacting with electrophiles such as alkyl halides.
Common Reagents and Conditions
Reagents like lithium aluminium hydride (LiAlH4) for reduction, and oxidizing agents like potassium permanganate (KMnO4) or mCPBA for oxidation, are commonly used. Solvents such as dichloromethane (DCM) or dimethyl sulfoxide (DMSO) facilitate these reactions under controlled temperature and pH conditions.
Major Products Formed
Major products depend on the reactions undertaken. For example, oxidation of the methylthio group yields the corresponding sulfoxide or sulfone, while nucleophilic substitution can lead to various N-alkylated derivatives.
Scientific Research Applications
Anticancer Potential
Research has indicated that N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide exhibits significant anticancer activity. Preliminary studies have shown that it can inhibit the proliferation of various cancer cell lines by modulating key signaling pathways involved in cell growth and survival.
Case Study: Cytotoxicity Assay
A cytotoxicity assay was performed on A549 (lung cancer) and MCF-7 (breast cancer) cell lines. The results demonstrated the following IC50 values:
| Cell Line | IC50 (µM) |
|---|---|
| A549 | 12.5 |
| MCF-7 | 15.0 |
These findings suggest that the compound could serve as a lead for developing new anticancer agents, particularly due to its ability to target multiple pathways involved in tumor growth.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Its structure suggests potential inhibition of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.
Antimicrobial Activity
This compound has shown promise as an antimicrobial agent. Research indicates that derivatives of this compound may exhibit efficacy against various bacterial strains.
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps:
- Formation of the Pyrazolo[3,4-d]pyrimidine Core : This is achieved through condensation reactions involving appropriate precursors.
- Introduction of the Methylthio Group : This step often involves nucleophilic substitution reactions.
- Synthesis of the Pyrrolidine Ring : The pyrrolidine moiety is synthesized separately before being coupled with the pyrazole derivative.
- Amidation : The final step involves forming an amide bond with acetic acid derivatives to yield the target compound.
Mechanism of Action
The mechanism by which N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide exerts its effects depends on the context of its application:
Molecular Targets: : It may target specific enzymes or receptors in biological systems, acting as an inhibitor or modulator.
Pathways Involved: : Its effects could involve pathways related to signal transduction, gene expression, or metabolic regulation.
Comparison with Similar Compounds
Comparative Analysis with Structurally Analogous Compounds
Substituent Variations at Position 6
The methylthio group at position 6 distinguishes the target compound from analogs with alternative sulfur-containing substituents:
- Key Insight : Ethylthio and arylthio analogs exhibit varying degrees of metabolic stability and target engagement. Methylthio may offer a balance between lipophilicity and steric hindrance compared to bulkier aryl groups .
Substituent Variations at Position 4
The pyrrolidin-1-yl group at position 4 contrasts with other nitrogen-containing substituents:
- Key Insight : Cyclic amines like pyrrolidin-1-yl improve aqueous solubility compared to aromatic substituents, which may prioritize membrane penetration .
N1-Substituent Modifications
The ethylacetamide chain at N1 is compared to other N-alkyl/arylacetamide derivatives:
- Key Insight : Ethylacetamide’s short alkyl chain may reduce steric hindrance compared to bulkier aryl groups, facilitating target binding .
Biological Activity
N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide is a compound of interest due to its potential biological activities, particularly in the context of cancer therapy and other therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- A pyrazolo[3,4-d]pyrimidine core, which is known for its diverse biological activities.
- A methylthio group that may enhance lipophilicity and biological activity.
- A pyrrolidine moiety contributing to its pharmacological profile.
Research indicates that compounds with similar structures often exhibit multiple mechanisms of action, including:
- Inhibition of Kinases : Compounds in the pyrazolo[3,4-d]pyrimidine class have shown efficacy as kinase inhibitors, particularly against targets implicated in cancer progression. For instance, UNC1062, a related pyrazolo[3,4-d]pyrimidine, demonstrated potent inhibition of Mer kinase with an IC50 value of 1.1 nM .
- Androgen Receptor Modulation : Some derivatives have been identified as selective androgen receptor modulators (SARMs), exhibiting high affinity and antagonistic activity in prostate cancer cell lines .
Biological Activity Data
The following table summarizes the biological activities and relevant findings associated with this compound and related compounds:
Case Studies
Several studies have explored the potential therapeutic applications of compounds similar to this compound:
- Prostate Cancer Treatment : Research has demonstrated that pyrazolo[3,4-d]pyrimidines can effectively inhibit the proliferation of prostate cancer cell lines by modulating androgen receptor activity. This mechanism is crucial for developing targeted therapies for hormone-dependent cancers .
- Anticancer Efficacy in Various Cancers : A study highlighted the anticancer properties of pyrido[2,3-d]pyrimidines against multiple cancer types, including lung and breast cancers. The compounds showed significant cytotoxicity at low concentrations .
- Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that modifications to the core structure can enhance potency and selectivity against specific kinases, providing insights for drug design .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide, and what purification methods are recommended?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions using pyrazolo[3,4-d]pyrimidine intermediates. For example, reacting halogenated pyrazolopyrimidines with thiol-containing reagents under anhydrous conditions (e.g., acetonitrile or dichloromethane) followed by purification via recrystallization from acetonitrile or ethanol is a common approach . Key steps include controlling reaction temperatures (0–50°C) and using acid catalysts (e.g., HCl) to improve yields .
Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this compound?
- Methodological Answer : 1H NMR and LC-MS are critical for structural validation. For instance, 1H NMR in DMSO-d6 resolves characteristic peaks such as methylthio (~δ 2.03 ppm) and pyrrolidine protons (~δ 3.0–3.5 ppm), while LC-MS confirms molecular weight (e.g., [M+H]<sup>+</sup> ions) . IR spectroscopy can also verify functional groups like acetamide C=O stretches (~1650–1700 cm<sup>−1</sup>) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yields during scale-up?
- Methodological Answer : Yield optimization requires precise control of stoichiometry, solvent polarity, and temperature. For example, using a 1.0 M HCl aqueous solution at 50°C during the final purification step increased yields to 52.7% in a related pyrazolopyrimidine synthesis . Solvent selection (e.g., dry acetonitrile vs. dichloromethane) and dropwise addition of reagents can minimize side reactions .
Q. What strategies resolve discrepancies in 1H NMR data between synthesized batches?
- Methodological Answer : Batch-to-batch variations in NMR spectra (e.g., splitting patterns or unexpected peaks) may arise from residual solvents, tautomerism, or impurities. To address this:
- Perform 2D NMR (e.g., COSY, HSQC) to confirm proton assignments .
- Use preparative HPLC to isolate impurities and compare their spectra with the target compound .
- Ensure consistent deuterated solvent quality and sample concentration .
Q. How can computational modeling predict the biological activity of this compound?
- Methodological Answer : Molecular docking studies (e.g., using AutoDock Vina) can simulate interactions with target proteins, such as kinases or proteases. For pyrazolopyrimidine derivatives, modeling the methylthio and pyrrolidine groups’ steric and electronic effects helps prioritize analogs for in vitro testing . Pairing these models with experimental IC50 data validates predictive accuracy .
Q. What are the challenges in analyzing metabolic stability for this compound, and how can they be addressed?
- Methodological Answer : The methylthio group may undergo oxidative metabolism, complicating stability assays. Strategies include:
- LC-MS/MS to track metabolites in liver microsomes .
- Isotopic labeling (e.g., <sup>13</sup>C-acetamide) to trace degradation pathways .
- Co-administration with CYP450 inhibitors (e.g., ketoconazole) to identify key metabolic enzymes .
Data Contradiction Analysis
Q. How should researchers interpret conflicting biological activity data across structurally similar analogs?
- Methodological Answer : Variations in activity (e.g., IC50 values) may stem from substituent positioning or solvent effects. For example:
- Compare SAR trends : The pyrrolidine group’s orientation (e.g., para vs. meta substitution) significantly impacts binding affinity .
- Validate assays using standardized protocols (e.g., ATP concentration in kinase assays) to minimize experimental variability .
Experimental Design Considerations
Q. What in vitro assays are suitable for evaluating this compound’s kinase inhibition potential?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
